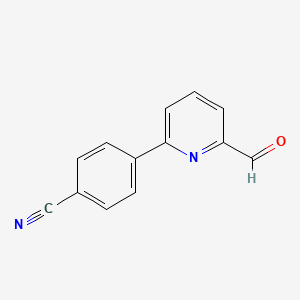
4-(6-Formylpyridin-2-yl)benzonitrile
Descripción general
Descripción
4-(6-Formylpyridin-2-yl)benzonitrile, also known as 9&, is a compound with a molecular formula C14H8N2O . It is a yellow solid with a molecular weight of 220.23 g/mol . This chemical is commonly used as a building block in organic synthesis and pharmaceutical research .
Synthesis Analysis
The synthesis of 4-(6-Formylpyridin-2-yl)benzonitrile can be achieved from 6-Bromopyridine-2-carbaldehyde and 4-Cyanophenylboronic acid . The raw materials for the synthesis include MOLECULAR SIEVES, Trimethyl borate, Nitrogen, Sodium chloride, Sodium percarbonate, 6-Bromopyridine-2-carbaldehyde, Tetrakis (triphenylphosphine)palladium, Tetrahydrofuran, Diethyl ether, and Hydrochloric acid .Molecular Structure Analysis
The molecular structure of 4-(6-Formylpyridin-2-yl)benzonitrile is represented by the molecular formula C13H8N2O . The molecular weight of the compound is 208.22 g/mol .Physical And Chemical Properties Analysis
The melting point of 4-(6-Formylpyridin-2-yl)benzonitrile is 159-163 °C (lit.) . The molecular weight of the compound is 208.22 g/mol .Aplicaciones Científicas De Investigación
Luminescent Materials and Liquid Crystals
A series of benzonitriles, including derivatives similar to 4-(6-Formylpyridin-2-yl)benzonitrile, have been synthesized and investigated for their luminescent properties and liquid crystalline behavior. These compounds, characterized by spectral techniques, exhibit potential as mesogens (substances that induce a state of mesophase) and show significant promise as blue emitting materials. Their applications in optical studies and electronic devices are notable due to their absorption and emission bands in specific UV ranges. The study of these compounds has revealed insights into their molecular structures, including non-planar unsymmetrical bent structures and unique molecular packing consisting of nonconventional H-bond interactions (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Electrochemiluminescent Devices
Research on a family of mono- and dinuclear ruthenium polypyridyl complexes containing ligands like 4-(1H-tetrazol-5-yl)benzonitrile has highlighted their potential in electrochemiluminescent (ECL) devices. These complexes exhibit good luminescence efficiency and poor bridge-mediated electronic communication between metal centers. One of these dinuclear species has shown exceptionally high ECL efficiency, comparable to that of standard ECL studies, making them suitable for applications in ECL devices (Stagni, Palazzi, Zacchini, Ballarin, Bruno, Marcaccio, Paolucci, Monari, Carano, & Bard, 2006).
Optoelectronic Properties
The optoelectronic properties of materials modified with terpyridine derivatives, including 4-(2,2′:6′,2′′-terpyrid-4′-yl) benzenediazonium tetrafluoroborate, have been studied. These modified materials, including multiwalled carbon nanotubes (MWCNTs), have shown potential in creating multilayer films with interesting optoelectronic properties. The research indicates that these modified materials could be significant in the development of advanced optoelectronic devices (Pan, Tong, Shi, Zhao, Shen, Zhi, & Dong, 2010).
Anticancer and Antibacterial Activity
New tetrazole derivatives, synthesized through reactions involving compounds similar to 4-(6-Formylpyridin-2-yl)benzonitrile, have been evaluated for their antimicrobial activities. These compounds have shown significant antibacterial activities, suggesting their potential application in medical and pharmaceutical fields (Mulwad, Pawar, & Chaskar, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
4-(6-formylpyridin-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)15-13/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAQGUBYGPCPLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584626 | |
| Record name | 4-(6-Formylpyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Formylpyridin-2-yl)benzonitrile | |
CAS RN |
834884-79-6 | |
| Record name | 4-(6-Formyl-2-pyridinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834884-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Formylpyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(6-Formylpyridin-2-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



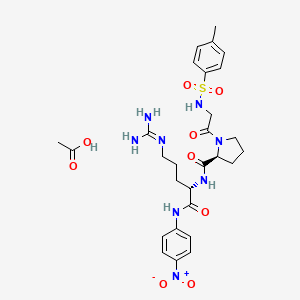


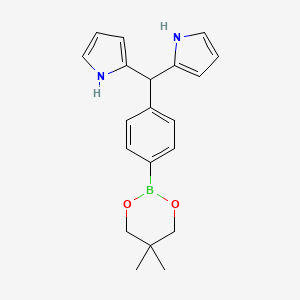
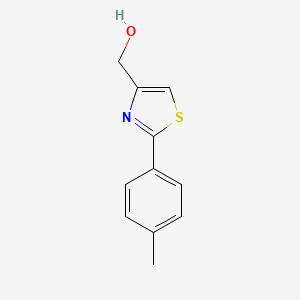
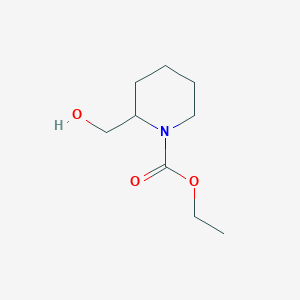

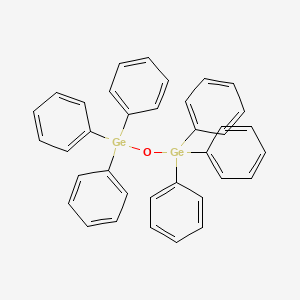

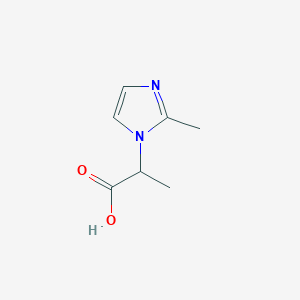


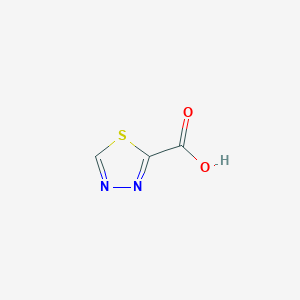
![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B1602376.png)